molecular formula C8H15NO B14534923 3,3,4,4-Tetramethylpyrrolidin-2-one CAS No. 62384-20-7

3,3,4,4-Tetramethylpyrrolidin-2-one

Cat. No.: B14534923
CAS No.: 62384-20-7
M. Wt: 141.21 g/mol
InChI Key: QMZUBYGKCYTKMC-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, characterized by the presence of four methyl groups attached to the pyrrolidinone ring, imparts distinct chemical and physical properties that make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3,3-tetramethylbutane-1,4-diamine with a suitable carbonyl compound can lead to the formation of the desired pyrrolidinone ring. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form. The choice of raw materials and reaction conditions is crucial to ensure cost-effectiveness and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetramethylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidinone ring. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrrolidinones with different functional groups.

Scientific Research Applications

3,3,4,4-Tetramethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

3,3,4,4-Tetramethylpyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the four methyl groups, resulting in different chemical and physical properties.

    3,3,5,5-Tetramethylpyrrolidin-2-one: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.

    N-Methylpyrrolidin-2-one: Contains a methyl group on the nitrogen atom, affecting its solubility and interaction with other molecules.

Properties

CAS No.

62384-20-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,3,4,4-tetramethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-7(2)5-9-6(10)8(7,3)4/h5H2,1-4H3,(H,9,10)

InChI Key

QMZUBYGKCYTKMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C1(C)C)C

Origin of Product

United States

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